molecular formula C12H10F6O2 B586125 Ethyl 3,5-Bis(trifluoromethyl)phenylacetate CAS No. 144632-97-3

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

Cat. No.: B586125
CAS No.: 144632-97-3
M. Wt: 300.2
InChI Key: ICTVPOAERFKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Ethyl 3,5-bis(trifluoromethyl)phenylacetate emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its development paralleled advancements in organofluorine chemistry, particularly in the context of neurokinin-1 (NK-1) receptor antagonist production. Early synthetic routes, such as those described in US6350915B1 , involved Grignard reactions between 3,5-bis(trifluoromethyl)bromobenzene and acetyl chloride or acetic anhydride in the presence of cuprous chloride. This method addressed scalability challenges in producing 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a precursor for aprepitant and related therapeutics.

A pivotal innovation came with the oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane using hydrogen peroxide and catalysts like sodium tungstate, as outlined in WO2004094358A1 . This approach improved yield consistency compared to earlier methods, enabling industrial-scale production. The compound’s structural characterization, including its molecular formula (C₁₂H₁₀F₆O₂) and InChI key (ICTVPOAERFKXSS-UHFFFAOYSA-N), was solidified through analytical techniques documented in commercial catalogs.

Table 1: Key Milestones in Synthesis Development

Year Innovation Source
1970 Initial synthesis via Grignard reagents
2003 Catalytic oxidation process optimization
2015 Large-scale purification methodologies

Significance in Organofluorine Chemistry

The compound’s two trifluoromethyl (-CF₃) groups confer exceptional electronic and steric properties, making it a cornerstone in modern fluoroorganic chemistry. The -CF₃ groups enhance lipophilicity and metabolic stability, traits critical for drug candidates targeting central nervous system receptors. Its role as a building block for NK-1 antagonists exemplifies the strategic use of fluorine to modulate bioavailability and binding affinity.

In synthetic applications, the ethoxycarbonyl group facilitates nucleophilic substitutions, enabling the construction of complex heterocycles. For instance, CN110963928A details its use in preparing aprepitant intermediates through regioselective Grignard additions. Additionally, the compound’s compatibility with photoredox catalysis, as demonstrated in acyloxylation reactions, underscores its versatility in radical-based transformations.

Table 2: Impact of Trifluoromethyl Groups on Compound Properties

Property Effect of -CF₃ Substitution
Lipophilicity ↑ logP by 0.5–1.0 units
Metabolic Stability Resistance to cytochrome P450 oxidation
Electronic Withdrawal Activates aromatic rings for electrophilic substitution

Current Research Landscape

Recent studies focus on expanding the compound’s utility in medicinal and materials chemistry. A 2021 Molecules publication highlights its incorporation into pyrazole aldehydes with antimicrobial activity, achieving minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus. Concurrently, advances in continuous-flow systems have optimized its synthesis, reducing reaction times from hours to minutes while maintaining yields >90%.

In catalysis, the compound serves as a trifluoromethylation agent in nickel-mediated cross-couplings, enabling the preparation of fluorinated liquid crystals. Furthermore, its derivatives are being explored as positron emission tomography (PET) tracers, leveraging the fluorine-18 isotope for neuroimaging applications.

Table 3: Recent Applications (2020–2025)

Application Sector Example Reference
Antimicrobial Agents Pyrazole-aldehyde hybrids
Radiopharmaceuticals Fluorine-18 labeled NK-1 ligands
Organic Electronics Trifluoromethylated liquid crystals

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVPOAERFKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654733
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144632-97-3
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the activation of the carboxylic acid by DCC, forming an active intermediate (an O-acylisourea), which subsequently reacts with ethanol to yield the ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction by deprotonating the alcohol. The synthesis is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 24 hours.

Key reagents and conditions :

  • Carboxylic acid : 3,5-Bis(trifluoromethyl)phenylacetic acid (1.2 mmol)

  • Alcohol : Ethanol (1 mmol)

  • Coupling agents : DCC (1.5 mmol), DMAP (0.1 mmol)

  • Solvent : Dry DCM (10 mL)

  • Reaction time : 24 hours

  • Temperature : Room temperature

Workup and Purification

After completion, the reaction mixture is evaporated under reduced pressure to remove DCM. The crude product is purified via flash chromatography using a hexane/ethyl acetate (20:1) solvent system. This method typically yields the ester in 65–85% purity , contingent on the quality of starting materials and chromatographic resolution.

Advantages and Limitations

  • Advantages :

    • Mild reaction conditions suitable for acid- and heat-sensitive substrates.

    • High functional group tolerance.

  • Limitations :

    • Requires stoichiometric amounts of DCC, generating dicyclohexylurea (DCU) as a byproduct, which complicates purification.

    • Extended reaction times compared to catalytic methods.

Photochemical Esterification Using Triphenylphosphine and Nitrobenzene

A novel azodicarboxylate-free method has been developed to address the drawbacks of classical approaches. This photochemical strategy employs triphenylphosphine (Ph3_3P) and nitrobenzene under blue LED irradiation, enabling efficient esterification without stoichiometric coupling agents.

Reaction Setup and Mechanism

The reaction mechanism involves the photochemical generation of a phosphine oxide intermediate, which facilitates the direct coupling of the carboxylic acid and alcohol. Nitrobenzene acts as an oxidizing agent, while molecular sieves (4 Å) sequester water, shifting the equilibrium toward ester formation.

Key reagents and conditions :

  • Carboxylic acid : 3,5-Bis(trifluoromethyl)phenylacetic acid (0.180 mmol)

  • Alcohol : Ethanol (0.150 mmol)

  • Catalysts : Triphenylphosphine (0.30 mmol), nitrobenzene (0.15 mmol)

  • Solvent : Benzotrifluoride (BTF, 2 mL)

  • Reaction time : 24 hours

  • Temperature : 40°C

  • Light source : Blue LEDs (448 nm, 1 W)

Workup and Purification

The reaction mixture is filtered to remove molecular sieves, and the solvent is evaporated. Purification via flash chromatography (hexane/ethyl acetate, 50:1) affords the ester in 70–90% yield , demonstrating superior efficiency to the Steglich method.

Advantages and Limitations

  • Advantages :

    • Avoids stoichiometric reagents like DCC, reducing byproduct formation.

    • Higher yields and shorter reaction times under catalytic conditions.

  • Limitations :

    • Requires specialized equipment (LED irradiation setup).

    • Sensitivity to moisture necessitates rigorous drying of solvents and reagents.

Comparative Analysis of Preparation Methods

The following table summarizes the critical parameters of both methods:

Parameter Steglich Esterification Photochemical Method
Catalyst/Reagent DCC/DMAPPh3_3P/Nitrobenzene
Solvent DCMBTF
Temperature Room temperature40°C
Reaction Time 24 hours24 hours
Yield 65–85%70–90%
Byproducts DCUMinimal
Equipment Requirements Standard glasswareLED irradiation setup

Chemical Reactions Analysis

Reaction Conditions:

  • Reagents: 3,5-bis(trifluoromethyl)benzoic acid and ethanol
  • Catalysts: Sulfuric acid or p-toluenesulfonic acid
  • Temperature: Reflux temperature
  • Purification Techniques: Distillation and recrystallization

Chemical Reactions Involving Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

This compound undergoes several significant chemical reactions:

Types of Reactions:

  • Oxidation:
    • The compound can be oxidized to yield corresponding carboxylic acids or ketones.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:
    • Reduction reactions can convert the ester group into an alcohol.
    • Typical reducing agents include lithium aluminum hydride or sodium borohydride.
  • Substitution:
    • The trifluoromethyl groups can engage in nucleophilic substitution reactions.
    • Nucleophiles such as amines or thiols can be utilized under basic conditions.

Common Reaction Pathways:

Reaction TypeExample ReactionMajor Products
OxidationThis compound + KMnO₄ → 3,5-bis(trifluoromethyl)benzoic acidCarboxylic acid
ReductionThis compound + LiAlH₄ → 3,5-bis(trifluoromethyl)benzyl alcoholAlcohol
SubstitutionThis compound + NH₂R → N-substituted derivativeAmine derivative

Biocatalytic Processes

Recent studies have explored biocatalytic processes for the production of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol from this compound. For instance, whole cells of Trichoderma asperellum have been utilized to catalyze the asymmetric reduction of related substrates with high efficiency and selectivity.

Key Findings:

  • A dual cosubstrate system using ethanol and glycerol improved yields significantly.
  • Under optimized conditions (30 °C and agitation), yields reached up to 93.4% with an enantiomeric excess above 98% .

Scientific Research Applications

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethyl vs. Other Functional Groups

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate (CAS 402568-10-9)
  • Structure : Contains an additional oxo group (-CO-) adjacent to the acetate, forming a glyoxylate ester.
  • Molecular Formula : C₁₂H₈F₆O₃.
  • Key Differences: The oxo group increases electrophilicity, making it more reactive in nucleophilic acyl substitutions compared to the non-oxo parent compound . Boiling point: 78°C (lower than typical phenylacetates due to increased polarity and volatility) . Applications: Used as a precursor for ketone synthesis in medicinal chemistry .
Ethyl 3,5-Difluoro-4-methoxyphenylacetate (CAS 691905-11-0)
  • Structure : Replaces trifluoromethyl groups with fluorine atoms at positions 3 and 5 and adds a methoxy (-OCH₃) group at position 3.
  • Molecular Formula : C₁₁H₁₂F₂O₃.
  • Key Differences :
    • Reduced electron-withdrawing effects due to fewer -CF₃ groups, leading to lower chemical stability under acidic conditions .
    • Methoxy group introduces steric hindrance and alters solubility in polar solvents .

Ester Group Variations: Ethyl vs. Methyl Esters

Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate (CAS 87964-31-6)
  • Structure: Methyl ester instead of ethyl, with a phenoxy (-O-) linkage.
  • Molecular Formula : C₁₁H₈F₆O₃.
  • Key Differences :
    • Shorter alkyl chain reduces lipophilicity (logP ~2.1 vs. ~3.5 for the ethyl analog) .
    • Higher hydrolysis susceptibility due to lower steric protection of the ester group .

Halogenation Patterns: Trifluoromethyl vs. Chloro/Fluoro Combinations

Ethyl 3,5-Dichloro-4-fluorophenylacetate (CAS 877397-67-6)
  • Structure : Replaces -CF₃ groups with chlorine atoms and adds a fluorine at position 4.
  • Molecular Formula : C₁₀H₉Cl₂FO₂.
  • Key Differences :
    • Chlorine atoms increase molecular weight (265.1 g/mol) but reduce electron-withdrawing effects compared to -CF₃ .
    • Applications: Primarily used in herbicide formulations due to enhanced stability in aqueous environments .

Structural Analogs with Heterocyclic Modifications

Ethyl 2,4,5-Trifluorobenzoylacetate (CAS N/A)
  • Structure : Benzoylacetate with fluorine atoms at positions 2, 4, and 5.
  • Molecular Formula : C₁₁H₉F₃O₃.
  • Key Differences :
    • Linear fluorine substitution pattern reduces steric bulk, enhancing reactivity in cyclization reactions .
    • Lower thermal stability (decomposes above 150°C) compared to bis-CF₃ analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Applications
Ethyl 3,5-bis(trifluoromethyl)phenylacetate 144632-97-3 C₁₂H₁₀F₆O₂ 324.2 -CF₃ (3,5), -OAc N/A Pharmaceuticals, agrochemicals
Ethyl 3,5-bis(trifluoromethyl)phenylacetate 402568-10-9 C₁₂H₈F₆O₃ 314.2 -CF₃ (3,5), -CO-OAc 78 Ketone synthesis
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate 87964-31-6 C₁₁H₈F₆O₃ 302.2 -CF₃ (3,5), -OCH₂COOCH₃ N/A Polymer additives
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C₁₀H₉Cl₂FO₂ 265.1 -Cl (3,5), -F (4), -OAc N/A Herbicides

Biological Activity

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate (CAS 144632-97-3) is an organic compound notable for its unique structural features, including two trifluoromethyl groups attached to a phenyl ring and an ethyl acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

This compound has the molecular formula C12H10F6O2C_{12}H_{10}F_6O_2 and a molecular weight of 300.20 g/mol. The synthesis typically involves the esterification of 3,5-Bis(trifluoromethyl)benzoic acid with ethanol under reflux conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .

Target and Pathways

Research indicates that this compound is utilized in proteomics studies, particularly focusing on enzyme inhibition and protein-ligand interactions. It appears to influence biochemical pathways related to energy production, notably through its interaction with NADH, which is crucial for ATP generation during cellular respiration .

Enzyme Inhibition Studies

A significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, a study highlighted its potential to inhibit steroid 5-alpha reductase type 1 (SRD5A1), which is relevant in the treatment of androgenic alopecia. The compound demonstrated a substantial inhibition of dihydrotestosterone (DHT) production at sub-cytotoxic concentrations, achieving an IC50 value of approximately 1.44 µM .

Cytotoxicity and Antinociceptive Effects

In addition to enzyme inhibition, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives containing this compound can exhibit significant antiproliferative activity. For example, compounds derived from it showed growth inhibition in multiple cancer cell lines with GI50 values often below 1 µM .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological activities attributed to its trifluoromethyl groups. For instance:

CompoundIC50 (nM)Biological Activity
This compound1440Inhibition of DHT production
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide1000Moderate DHT inhibition
3,5-Bis(trifluoromethyl)benzoic acidVariesGeneral enzyme inhibition

These findings illustrate that while this compound is effective in inhibiting DHT production, other derivatives may exhibit varied potency depending on their structural modifications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step reactions starting from cyanopyrazine derivatives and cyclopropylmethylamine. Key steps include:

  • Step 1 : Condensation of 3-cyanopyrazin-2-yl ethyl with cyclopropylmethylamine to form N-[1-(3-cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (85% yield) .

  • Step 2 : Hydrolysis with NaOH and triethylamine to generate hydroxylamine intermediates (95% yield) .

  • Step 3 : Cyclization with trimethoxyethane and sulfur trioxide to form oxadiazole derivatives (56% yield) .

  • Step 4 : Final esterification with methyl chloroacetate and methylamine (31% yield) .

  • Characterization : Intermediates are confirmed via 1^1H-NMR for structural elucidation and TLC for purity assessment .

    Table 1: Key Reaction Parameters

    StepReagents/ConditionsYieldCharacterization Method
    1Cyclopropylmethylamine, RT85%1^1H-NMR, TLC
    2NaOH, triethylamine95%1^1H-NMR
    3Trimethoxyethane, SO3_356%TLC
    4Methyl chloroacetate31%1^1H-NMR

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (1^1H-NMR) is essential for confirming the ester’s structural integrity, particularly for verifying trifluoromethyl (-CF3_3) group integration and ethyl ester linkages. Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with solvent systems optimized for polar intermediates .

Advanced Research Questions

Q. How can reaction conditions be modified to improve the low yield (31%) in the final esterification step?

  • Methodological Answer : The low yield in Step 4 may stem from steric hindrance due to bulky trifluoromethyl groups or competing side reactions. Optimization strategies include:

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .
  • Temperature Control : Conducting reactions at 0–5°C to suppress hydrolysis.
  • Solvent Selection : Switching from polar aprotic solvents (e.g., DMF) to dichloromethane to reduce side-product formation .
    • Data Analysis : Parallel experiments with varying catalysts and solvents should be designed, with yields quantified via HPLC to identify optimal conditions.

Q. What mechanistic insights explain the contradictory yields in multi-step syntheses (e.g., 95% vs. 31%)?

  • Methodological Answer : High yields in early steps (e.g., Step 2: 95%) likely result from favorable thermodynamics in amine hydrolysis. In contrast, the final esterification’s low yield (31%) may involve kinetic barriers from steric effects of the 3,5-bis(trifluoromethyl)phenyl group. Computational modeling (DFT) can predict transition-state energies, while 19^{19}F-NMR can track fluorine-environment changes during reactions .

Q. How does the trifluoromethyl group influence the compound’s potential in medicinal chemistry applications?

  • Methodological Answer : The -CF3_3 groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. While direct evidence for this compound is limited, structural analogs like NU-9 (a 3,5-bis(trifluoromethyl)phenoxy derivative) show neuroprotective effects in motor neuron diseases, suggesting potential for analogous bioactivity studies .
  • Experimental Design : Assess cytotoxicity and target engagement using SH-SY5Y neuronal cell lines, with LC-MS quantification of intracellular concentrations.

Contradiction Analysis & Optimization

Q. How can researchers resolve discrepancies in purity assessments between TLC and 1^1H-NMR data?

  • Methodological Answer : TLC may fail to detect non-UV-active impurities, whereas 1^1H-NMR provides quantitative integration of all protons. Combine both methods with preparative HPLC for high-purity isolation. For example, in Step 3, TLC indicated purity, but 1^1H-NMR revealed residual solvents, necessitating further column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.